Pyrimidine-4,5-diamine hydrochloride

Solubility Formulation Salt Selection

Selecting the wrong diaminopyrimidine regioisomer causes failed cyclocondensation and irreproducible SAR. Pyrimidine-4,5-diamine HCl (CAS 63211-97-2) features the unique 4,5-substitution pattern required for fused pyrimido[4,5-b][1,4]oxazine synthesis. • Adjacent 4,5-diamino groups enable regioselective cyclocondensation inaccessible to 2,4- or 4,6-isomers • Stable HCl salt enables room temp storage (free base requires -20°C) • Validated c-Src/p38 MAPK pharmacophore for anticancer SAR libraries Supplied as the precise salt form for reproducible experimental outcomes.

Molecular Formula C4H7ClN4
Molecular Weight 146.58 g/mol
CAS No. 63211-97-2
Cat. No. B1288500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-4,5-diamine hydrochloride
CAS63211-97-2
Molecular FormulaC4H7ClN4
Molecular Weight146.58 g/mol
Structural Identifiers
SMILESC1=C(C(=NC=N1)N)N.Cl
InChIInChI=1S/C4H6N4.ClH/c5-3-1-7-2-8-4(3)6;/h1-2H,5H2,(H2,6,7,8);1H
InChIKeyHXBNENHPZIJFTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-4,5-diamine Hydrochloride: Overview


Pyrimidine-4,5-diamine hydrochloride (CAS 63211-97-2) is a heterocyclic aromatic organic compound belonging to the diaminopyrimidine family . It is characterized by a pyrimidine ring bearing two adjacent amino groups at the 4 and 5 positions and exists as a hydrochloride salt. This specific substitution pattern provides a unique and versatile scaffold for organic synthesis, making it a crucial building block in medicinal chemistry and related fields . The compound's nucleophilic amino groups and the electronic properties of the pyrimidine ring enable its participation in a wide range of chemical transformations, distinguishing it from other diaminopyrimidine isomers.

Substitution Risks for Pyrimidine-4,5-diamine Hydrochloride


The selection of a specific diaminopyrimidine isomer or salt form is not a trivial matter; it dictates downstream synthetic feasibility, reaction outcomes, and potential biological activity. The 4,5-substitution pattern of Pyrimidine-4,5-diamine hydrochloride creates a unique structural environment that is distinct from other regioisomers like 2,4- or 4,6-diaminopyrimidines . This difference in substitution pattern fundamentally alters the compound's reactivity profile, including its ability to undergo cyclocondensation reactions with electrophiles such as alpha-halogeno-ketones to form fused heterocyclic systems . Furthermore, the choice of the hydrochloride salt versus the dihydrochloride salt or free base directly impacts physical properties like solubility and stability, which are critical for reproducible experimental outcomes . Therefore, substituting this specific compound with a seemingly similar analog can lead to failed reactions, poor yields, or irreproducible biological data, underscoring the need for precise compound selection based on quantifiable evidence.

Pyrimidine-4,5-diamine Hydrochloride: Key Evidence


Aqueous Solubility: Salt Form Impact

The hydrochloride salt (target compound) demonstrates a distinct aqueous solubility profile compared to the free base and the dihydrochloride salt. While precise quantitative solubility data in mg/mL is not available from non-excluded sources, authoritative databases estimate very high water solubility for the free base . The hydrochloride salt is expected to have enhanced solubility in polar solvents compared to the free base due to its ionic nature, a property leveraged to improve its utility as a synthetic intermediate . In contrast, the dihydrochloride salt form is specifically noted for its high water solubility .

Solubility Formulation Salt Selection

Substitution Pattern and Kinase Inhibition

The 4,5-diaminopyrimidine scaffold serves as a foundation for developing potent kinase inhibitors with a different selectivity profile compared to other diaminopyrimidine isomers. A study on 4,6-diaminopyrimidine derivatives identified compound 13a as a highly potent FLT3 kinase inhibitor (IC50 = 13.9 nM) with high selectivity over c-KIT [1]. In contrast, research on 2,4-diaminopyrimidine derivatives has yielded HPK1 inhibitors with sub-nanomolar potency (e.g., compound 14g, IC50 = 0.15 nM) [2]. While the target compound itself is a precursor, these data illustrate the profound impact of the amino group positioning on biological target engagement and selectivity. Pyrimidine-4,5-diamine derivatives, as a distinct class, have demonstrated anticancer activity through mechanisms including inhibition of c-Src and p38 MAP kinases [3], representing a unique pharmacophore space not accessible with other regioisomers.

Kinase Inhibition Anticancer SAR

Salt Form and Storage Stability

The hydrochloride salt offers a practical advantage in terms of stability and storage compared to the free base. The free base of 4,5-diaminopyrimidine (CAS 13754-19-3) requires storage at -20°C, a condition that can be logistically demanding and energy-intensive for long-term laboratory storage [1]. In contrast, Pyrimidine-4,5-diamine hydrochloride (CAS 63211-97-2) can be stored long-term in a cool, dry place, as per vendor specifications . This difference in recommended storage temperature is a direct consequence of the salt form, where protonation of the basic amino groups by HCl enhances the compound's chemical stability at ambient or near-ambient temperatures.

Stability Storage Handling

Pyrimidine-4,5-diamine Hydrochloride: Best Applications


Fused Heterocycle Synthesis

The primary application of Pyrimidine-4,5-diamine hydrochloride is as a versatile building block for the synthesis of complex, fused heterocyclic systems, such as pyrimido[4,5-b][1,4]oxazines . The adjacent 4,5-diamino groups are uniquely positioned to undergo cyclocondensation reactions with a variety of electrophilic reagents, a reactivity that is not available to other diaminopyrimidine regioisomers. This makes the compound indispensable for medicinal chemists seeking to explore chemical space around fused pyrimidine cores, which are privileged scaffolds in kinase inhibitor and other drug discovery programs.

c-Src/p38 MAPK Inhibitor Precursor

Research has validated the use of the 4,5-diaminopyrimidine core as a starting point for developing anticancer agents that inhibit kinases such as c-Src and p38 MAPK [1]. The specific 4,5-substitution pattern is critical for achieving the desired binding mode and selectivity profile against these targets. Therefore, procurement of this specific isomer (as the stable hydrochloride salt) is essential for research groups aiming to build and screen compound libraries based on this pharmacophore, as alternative isomers will not yield the same SAR or target engagement [2].

Ambient-Stable Synthetic Intermediate

For complex, multi-step synthetic protocols, the hydrochloride salt form of 4,5-diaminopyrimidine provides a significant operational advantage. Its stability at room or cool storage conditions, in contrast to the free base which requires -20°C storage , makes it a more convenient and reliable intermediate. Researchers can handle and weigh the compound without the need for specialized cold storage or the risk of rapid degradation, leading to greater reproducibility and efficiency in the laboratory.

Technical Documentation Hub

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